molecular formula C13H9ClO4 B6403966 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid CAS No. 1261970-17-5

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6403966
CAS No.: 1261970-17-5
M. Wt: 264.66 g/mol
InChI Key: QCXHQWNLCNNMAG-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro group and two hydroxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid typically involves the chlorination of hydroxybenzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the chlorination process. The reaction mixture is heated to reflux, and the product is isolated by filtration or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxy group.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides are used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxybenzoic acid derivatives.

    Substitution: Amino or alkyl-substituted hydroxybenzoic acids.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-hydroxybenzoic acid
  • 4-Hydroxybenzoic acid
  • 2-Hydroxybenzoic acid (Salicylic acid)

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and antioxidant activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4/c14-11-4-2-8(15)6-10(11)7-1-3-9(13(17)18)12(16)5-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXHQWNLCNNMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690473
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-17-5
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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